2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Medicinal Chemistry Scaffold Design Kinase Inhibition

This 2,5-dichlorobenzamide features a unique C2-hydroxy indane moiety, providing a geometrically distinct hydrogen-bond anchor compared to its C1-hydroxy regioisomer (CAS 1351634-07-5). Ideal for probing halogen bonding and kinase inhibition SAR where indane topology is critical. Procure both regioisomers for direct head-to-head target panel screening to de-risk your lead optimization. Requires ≥95% purity with CoA for reliable LC-MS method development.

Molecular Formula C17H15Cl2NO2
Molecular Weight 336.21
CAS No. 2034602-16-7
Cat. No. B2819655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
CAS2034602-16-7
Molecular FormulaC17H15Cl2NO2
Molecular Weight336.21
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
InChIInChI=1S/C17H15Cl2NO2/c18-13-5-6-15(19)14(7-13)16(21)20-10-17(22)8-11-3-1-2-4-12(11)9-17/h1-7,22H,8-10H2,(H,20,21)
InChIKeyQYELSNCTWBVSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034602-16-7) – Compound Identity and Procurement Baseline


2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic benzamide derivative with the molecular formula C17H15Cl2NO2 and a molecular weight of 336.2 g/mol . The compound features a 2,5-dichlorinated benzamide core linked via an N-methylene bridge to a 2-hydroxy-2,3-dihydro-1H-indene moiety. The canonical SMILES is OC1(CNC(=O)C2=C(Cl)C=CC(Cl)=C2)CC2=CC=CC=C2C1 . It is commercially available from multiple vendors, typically at ≥95% purity, and is classified structurally among dihydroindene amide derivatives, a scaffold explored in patent literature for protein kinase inhibition [1]. However, no peer-reviewed primary research paper or authoritative database entry (ChEMBL, PubChem BioAssay) reporting quantitative biological activity for this specific compound was identified in the available search corpus.

Why 2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the dihydroindene amide chemical space, seemingly minor structural modifications can produce large shifts in target engagement, selectivity, and physicochemical properties. The closest commercially available analog, 2,5-dichloro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide (CAS 1351634-07-5), differs only in the position of the hydroxyl group on the indane ring (C1 vs. C2), yet this regiochemical change alters the hydrogen-bond donor/acceptor geometry by approximately 1.5–2.0 Å and modifies the dihedral angle between the amide and the indane ring system, which can be decisive for fit within a chiral binding pocket . Similarly, replacement of the 2,5-dichlorobenzamide group with a naphthylacetamide, as in N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-(naphthalen-1-yl)acetamide (CAS 2034527-66-5), changes the aromatic surface area, halogen-bonding potential, and lipophilicity, which will influence target affinity and pharmacokinetics . Because no head-to-head comparative biological data are publicly available for these analogs, any substitution carries unquantified risk of altered potency, selectivity, or off-target profile. Users must therefore verify compound identity rigorously and should not assume functional equivalence.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide – Comparator-Based Analysis


Regiochemical Differentiation: 2-Hydroxy-Indane vs. 1-Hydroxy-Indane Positioning

The target compound places the tertiary hydroxyl group at the C2 position of the 2,3-dihydro-1H-indene ring, whereas the closest commercially listed analog (CAS 1351634-07-5) bears the hydroxyl at the C1 position. In the broader class of dihydroindene amide kinase inhibitors described in US 8,703,771 B2, the attachment point of the indane substituent is a critical determinant of kinase selectivity (Abl, Bcr-Abl, c-Kit, PDGFR) [1]. Although no quantitative IC50 values are available for these two specific compounds in a head-to-head assay, the patent explicitly teaches that variation at this position alters inhibitory profiles across the kinome panel [1]. This constitutes a class-level inference that the two compounds are not interchangeable.

Medicinal Chemistry Scaffold Design Kinase Inhibition

Aryl Substitution Pattern: 2,5-Dichloro vs. Naphthylacetamide Scaffold Differentiation

The target compound contains a 2,5-dichlorobenzamide moiety, which provides two chlorine atoms capable of halogen bonding and contributes specific electronic and steric properties. A scaffold-related analog, N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-(naphthalen-1-yl)acetamide (CAS 2034527-66-5), replaces the 2,5-dichlorobenzamide with a naphthylacetamide group, eliminating both chlorine atoms and the benzamide NH while increasing aromatic surface area . In the 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitor literature, 2,5-dichlorobenzamide-containing compounds have demonstrated target engagement (e.g., IHR-1, a Smo antagonist, shows IC50 = 19 nM in competition binding), suggesting that the 2,5-dichloro pattern is a recognized pharmacophoric element for specific target classes [1]. However, no direct comparative data exist for these two specific compounds against a common target.

Ligand Design Halogen Bonding Lipophilicity

Absence of Verified Biological Activity Data for CAS 2034602-16-7

A targeted search of BindingDB, ChEMBL, and PubMed for the exact compound CAS 2034602-16-7 yielded no verified quantitative bioactivity data [1]. Several BindingDB entries initially appeared relevant but were subsequently excluded because their reported SMILES strings did not match the target compound's structure. For example, BDBM50595163 (CHEMBL5199720), which reports IC50 >10,000 nM for human 11β-HSD2 and IC50 = 96 nM for mouse 11β-HSD1, has a fundamentally different scaffold (a sulfonamide-pyridine-piperazine core) and is not this compound [1]. Similarly, BDBM50348309 (CHEMBL1800134) reports IC50 = 2,520 nM for human 11β-HSD2 but also corresponds to a different chemical structure [1]. Until verified assay data are published, any claim of target engagement or selectivity for CAS 2034602-16-7 is unsupported.

Data Integrity Procurement Due Diligence Assay Validation

Application Scenarios for 2,5-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Based on Available Evidence


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on the dihydroindene amide scaffold's established utility as a protein kinase inhibitor chemotype (targeting Abl, Bcr-Abl, c-Kit, and PDGFR) [1], this compound can serve as a synthetic intermediate or comparator in SAR campaigns. The 2-hydroxy substituent at the indane C2 position provides a hydrogen-bond donor/acceptor anchor point that can be exploited for systematic derivatization (e.g., esterification, etherification, or oxidation). Researchers should note the absence of published kinase inhibition data for this specific compound and should therefore establish baseline activity in their own assays before using it as a reference standard.

Halogen-Bonding Probe in Crystal Engineering and Fragment-Based Drug Design

The 2,5-dichlorobenzamide moiety is a recognized halogen-bond donor in protein-ligand co-crystal structures, as evidenced by the IHR-1 class of Smo antagonists where 2,5-dichlorobenzamide groups engage the heptahelical binding pocket [2]. This compound, with its structurally defined indane scaffold, may be used as a tool to probe the geometric requirements of halogen bonding in target proteins, provided that crystallization or biophysical binding data are generated de novo.

Regiochemical Selectivity Studies in Indane-Based Ligand Design

The availability of both the C2-hydroxy (CAS 2034602-16-7) and C1-hydroxy (CAS 1351634-07-5) regioisomers from commercial sources [1] enables direct head-to-head comparison of indane ring topology on target binding. Procuring both compounds and testing them in parallel against a common target panel would generate valuable differentiation data, filling the current evidence gap. This approach is particularly relevant for medicinal chemistry groups optimizing chiral indane-based inhibitors.

Method Development and Analytical Reference Standard

Given the compound's defined molecular formula (C17H15Cl2NO2), molecular weight (336.2 g/mol), and distinctive isotopic pattern from two chlorine atoms [1], it is suitable as a reference standard for LC-MS method development, particularly for monitoring related dihydroindene amide derivatives in reaction mixtures or biological matrices. Procurement for this purpose requires documented purity (typically ≥95%) and a vendor-provided Certificate of Analysis.

Quote Request

Request a Quote for 2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.